2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroethan-1-amine
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Overview
Description
2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroethan-1-amine is an organic compound that features a pyran ring fused with a difluoroethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroethan-1-amine typically involves the reaction of 3,6-dihydro-2H-pyran-4-ylboronic acid pinacol ester with difluoroethanamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles like alkyl halides can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted amine derivatives
Scientific Research Applications
2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dihydro-2H-pyran-4-ylboronic acid pinacol ester
- 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (2,2,6,6-Tetramethyl-3,6-dihydro-2H-pyran-4-yl)boronic acid pinacol ester
Uniqueness
2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroethan-1-amine is unique due to the presence of both a pyran ring and a difluoroethanamine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C7H11F2NO |
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Molecular Weight |
163.16 g/mol |
IUPAC Name |
2-(3,6-dihydro-2H-pyran-4-yl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C7H11F2NO/c8-7(9,5-10)6-1-3-11-4-2-6/h1H,2-5,10H2 |
InChI Key |
IEZSZQJCUHNICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC=C1C(CN)(F)F |
Origin of Product |
United States |
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